molecular formula C10H13Cl2NO4S B225067 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B225067
M. Wt: 314.18 g/mol
InChI Key: GYXDJAIAPIDPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DCMES, is a sulfonamide derivative that has been widely used in scientific research. This compound has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a selective inhibitor of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in various cancer cells and is involved in pH regulation, cell proliferation, invasion, and metastasis. 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide inhibits the activity of CA IX by binding to the zinc ion in the active site of the enzyme, thereby preventing the hydration of carbon dioxide to bicarbonate and a proton.
Biochemical and Physiological Effects
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the activity of CA IX in various cancer cells, including renal cell carcinoma, breast cancer, and glioma cells. Inhibition of CA IX activity by 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to decrease cancer cell proliferation, invasion, and metastasis. Additionally, 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to decrease the pH of the extracellular environment, which may enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a selective inhibitor of CA IX and has been shown to have promising results in various biochemical and physiological studies. However, there are some limitations to using 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is not a specific inhibitor of CA IX and may inhibit other carbonic anhydrase isoforms. Additionally, 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide may have off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One direction is to further investigate the role of CA IX in cancer cell proliferation, invasion, and metastasis. Another direction is to investigate the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide as a tool to enhance the efficacy of chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the specificity and off-target effects of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide. Finally, the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in combination with other inhibitors may enhance its efficacy and specificity.

Synthesis Methods

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dichloro-2-nitroanisole with 2-methoxyethylamine, followed by the reduction of the nitro group and the reaction with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dichloro-2-methoxyaniline with 2-methoxyethylamine, followed by the reaction with benzenesulfonyl chloride.

Scientific Research Applications

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been used as a selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various cancer cells. 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has also been used as a tool to study the role of CA IX in cancer cell proliferation, invasion, and metastasis. Additionally, 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been used as a tool to study the role of CA IX in hypoxia-induced acidosis and pH regulation.

properties

Product Name

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Molecular Formula

C10H13Cl2NO4S

Molecular Weight

314.18 g/mol

IUPAC Name

3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO4S/c1-16-6-5-13-18(14,15)8-4-3-7(11)9(12)10(8)17-2/h3-4,13H,5-6H2,1-2H3

InChI Key

GYXDJAIAPIDPJD-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC

Canonical SMILES

COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC

Origin of Product

United States

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